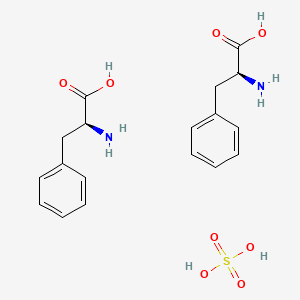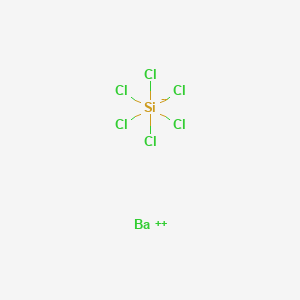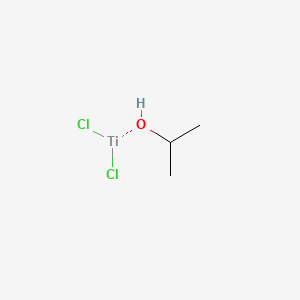
Dichloro(propan-2-olato)titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(propan-2-olato)titanium: is an organometallic compound with the molecular formula C3H8Cl2OTi . It is a titanium complex where the titanium atom is coordinated with two chlorine atoms and one propan-2-olato ligand. This compound is known for its applications in various fields, including catalysis and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dichloro(propan-2-olato)titanium can be synthesized through the reaction of titanium tetrachloride with isopropanol. The reaction typically occurs under an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:
TiCl4+C3H8O→TiCl2(OCH(CH3)2)+2HCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of high-purity reagents and solvents is crucial in industrial settings to avoid contamination .
Analyse Chemischer Reaktionen
Types of Reactions: Dichloro(propan-2-olato)titanium undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands, such as alkoxides or amines.
Oxidation-Reduction Reactions: The titanium center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Coordination Reactions: The compound can form coordination complexes with other ligands, enhancing its catalytic properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alcohols, amines, and phosphines. These reactions typically occur under mild conditions.
Oxidation-Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used to oxidize or reduce the titanium center.
Coordination Reactions: Ligands such as bipyridine or phenanthroline are used to form stable coordination complexes.
Major Products Formed:
Substitution Reactions: Products include substituted titanium complexes with different ligands.
Oxidation-Reduction Reactions: Products include titanium complexes with altered oxidation states.
Coordination Reactions: Products include coordination complexes with enhanced catalytic properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: Dichloro(propan-2-olato)titanium is widely used as a catalyst in organic synthesis. It facilitates various reactions, including polymerization, oxidation, and reduction. Its ability to form stable complexes with different ligands makes it a versatile catalyst in chemical research .
Biology: In biological research, this compound is used to study the interactions between metal complexes and biological molecules. It helps in understanding the role of metal ions in biological systems and their potential therapeutic applications .
Medicine: The compound is investigated for its potential use in medicinal chemistry. Its ability to form stable complexes with biological molecules makes it a candidate for drug development and delivery systems .
Industry: In the industrial sector, this compound is used in the production of advanced materials. It is employed in the synthesis of titanium dioxide nanoparticles, which have applications in photocatalysis, solar cells, and coatings .
Wirkmechanismus
Mechanism of Action: Dichloro(propan-2-olato)titanium exerts its effects through coordination with various ligands. The titanium center acts as a Lewis acid, facilitating the activation of substrates and promoting catalytic reactions. The propan-2-olato ligand stabilizes the titanium center, enhancing its reactivity and selectivity .
Molecular Targets and Pathways: The compound targets various substrates, including organic molecules and biological macromolecules. It interacts with functional groups such as hydroxyl, amino, and carbonyl groups, promoting catalytic transformations. The pathways involved include coordination, substitution, and redox reactions .
Vergleich Mit ähnlichen Verbindungen
Dichloro(diisopropoxy)titanium: Similar in structure but with two isopropoxy ligands instead of one propan-2-olato ligand.
Titanium tetrachloride: A precursor to dichloro(propan-2-olato)titanium, used in various industrial applications.
Titanium isopropoxide: Another titanium complex with different ligands, used in catalysis and materials science.
Uniqueness: this compound is unique due to its specific ligand environment, which imparts distinct reactivity and selectivity. The presence of the propan-2-olato ligand enhances its stability and catalytic properties, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
97259-77-3 |
|---|---|
Molekularformel |
C3H8Cl2OTi |
Molekulargewicht |
178.87 g/mol |
IUPAC-Name |
dichlorotitanium;propan-2-ol |
InChI |
InChI=1S/C3H8O.2ClH.Ti/c1-3(2)4;;;/h3-4H,1-2H3;2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
DCNRGICHJOLPHC-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)O.Cl[Ti]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



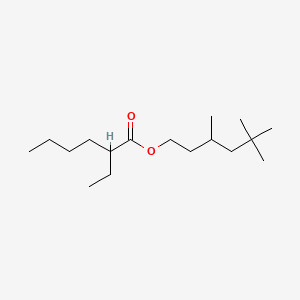
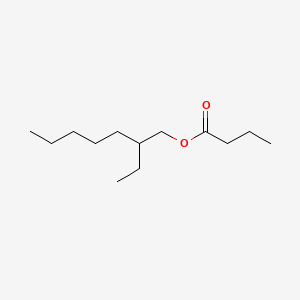
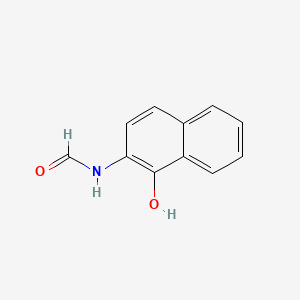

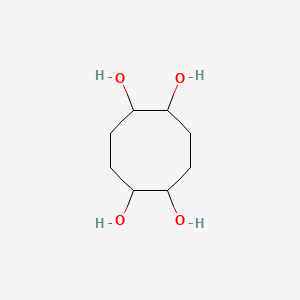
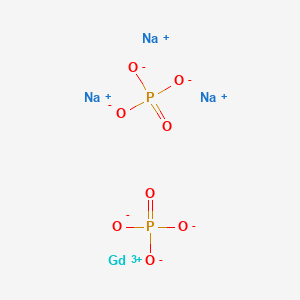
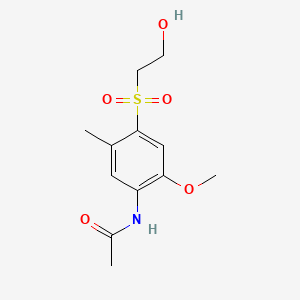

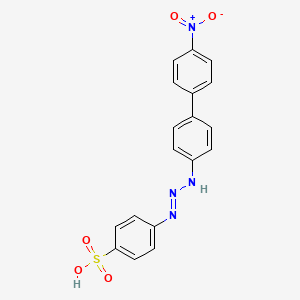
![1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone](/img/structure/B12664704.png)
